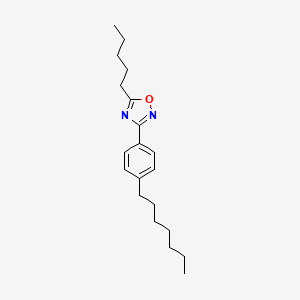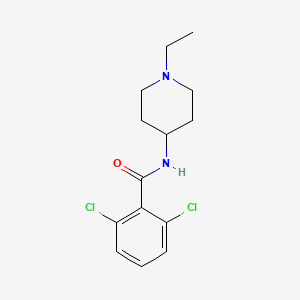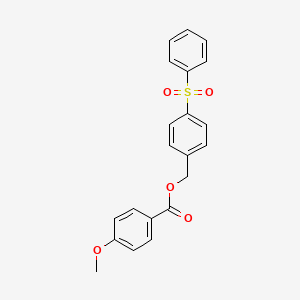![molecular formula C21H21NO3S2 B4581234 5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)
5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H21NO3S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.09628588 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into thiazolidinone derivatives, such as the one , often focuses on their synthesis and evaluation for potential biological activities. For instance, benzylideneoxazoles, -thiazoles, and -imidazoles derived from similar core structures have been prepared and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating significant anti-inflammatory activity in various models (Unangst et al., 1994). This highlights the compound's relevance in designing novel anti-inflammatory agents.
Antifungal and Antimicrobial Properties
Thiazolidinones and related scaffolds are explored for their antimicrobial and antifungal properties. Novel derivatives, such as those synthesized from Mycosidine (3,5-substituted thiazolidine-2,4-diones), have shown high antifungal activity, suggesting a new mechanism of action that could be further explored for antifungal drug development (Levshin et al., 2022).
Anticonvulsant and Sedative Properties
The exploration of 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicates their potential in developing anticonvulsant and sedative medications. Some synthesized compounds have shown considerable anticonvulsant activity in standard tests, highlighting the therapeutic potential of this chemical scaffold (Faizi et al., 2017).
Propriétés
IUPAC Name |
(5Z)-5-[[5-methyl-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-14-5-3-6-17(12-14)24-9-4-10-25-18-8-7-15(2)11-16(18)13-19-20(23)22-21(26)27-19/h3,5-8,11-13H,4,9-10H2,1-2H3,(H,22,23,26)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXYXDFZUHITFU-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)


![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
